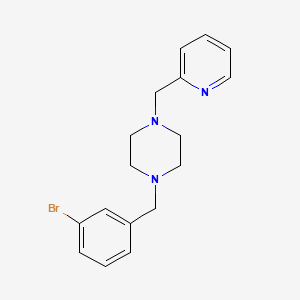
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine, also known as BBP, is a chemical compound that belongs to the class of piperazine derivatives. BBP has gained significant attention in scientific research due to its unique chemical structure and potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is not fully understood. However, it is believed that 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine exerts its pharmacological effects by interacting with various receptors in the brain, including the serotonin 5-HT1A, dopamine D2, and α2-adrenergic receptors. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to modulate the activity of various ion channels, including the NMDA and GABA receptors.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to increase the expression of various neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). Furthermore, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to modulate the activity of various enzymes, including monoamine oxidase (MAO) and phosphodiesterase (PDE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize, and its pharmacological effects have been well characterized. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been shown to have a good safety profile in animal studies. However, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been well characterized. Furthermore, the effects of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine research. One potential application of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is in the treatment of depression and anxiety disorders. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its efficacy in humans. Another potential application of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine is in the treatment of schizophrenia. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to have antipsychotic effects in animal studies, and further research is needed to determine its efficacy in humans. Furthermore, 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine may have potential applications in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been shown to increase the expression of neurotrophic factors, which may have neuroprotective effects. Overall, further research is needed to fully understand the potential therapeutic applications of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine.
Métodos De Síntesis
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine can be synthesized through the reaction between 1-(3-bromobenzyl)piperazine and 2-pyridinemethanol. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of pharmacological activities, including antidepressant, anxiolytic, and antipsychotic effects. 1-(3-bromobenzyl)-4-(2-pyridinylmethyl)piperazine has also been investigated for its ability to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine.
Propiedades
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3/c18-16-5-3-4-15(12-16)13-20-8-10-21(11-9-20)14-17-6-1-2-7-19-17/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYRXPQDJSBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Br)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(difluoromethoxy)-2-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5771950.png)
![1-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}azepane](/img/structure/B5771961.png)

![7-(3,4-dimethoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5771972.png)
![N'-{[2-(2-bromo-4-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5771979.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5771983.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-methylbenzamide](/img/structure/B5771995.png)

![N-[4-(acetylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5772032.png)
![methyl 4-{[(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B5772041.png)
![1-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772044.png)

![3-{3-oxo-3-[4-(2-thienylcarbonyl)-1-piperazinyl]propyl}-1H-indole](/img/structure/B5772054.png)